Product packaging for 2'-Deoxyadenosine-5'-diphosphate(Cat. No.:CAS No. 2793-06-8)

2'-Deoxyadenosine-5'-diphosphate

Cat. No.: B1220054
CAS No.: 2793-06-8
M. Wt: 411.2 g/mol
InChI Key: DAEAPNUQQAICNR-RRKCRQDMSA-N
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Description

DADP is a purine 2'-deoxyribonucleoside 5'-diphosphate having adenine as the nucleobase. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a purine 2'-deoxyribonucleoside 5'-diphosphate and a 2'-deoxyadenosine 5'-phosphate. It is a conjugate acid of a dADP(3-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5O9P2 B1220054 2'-Deoxyadenosine-5'-diphosphate CAS No. 2793-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O9P2/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEAPNUQQAICNR-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950621
Record name 2′-Deoxyadenosine 5′-diphosphate
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Molecular Weight

411.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name dADP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001508
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2793-06-8, 72003-83-9
Record name dADP
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Record name Deoxyadenosine diphosphate
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Record name 2′-Deoxyadenosine 5′-diphosphate
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Record name Adenosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
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Record name DEOXYADENOSINE DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Record name dADP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001508
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

The Biochemical Significance and Research Context of 2 Deoxyadenosine 5 Diphosphate

Contextualizing 2'-Deoxyadenosine-5'-diphosphate within Deoxynucleotide Metabolism

This compound (dADP) is a crucial intermediate molecule in the de novo synthesis pathway of deoxyribonucleotides, the essential building blocks for DNA. sbsgenetech.com Cellular life depends on the accurate replication and repair of DNA, processes that require a sufficient and balanced supply of all four deoxyribonucleoside triphosphates (dNTPs): deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). sbsgenetech.comwikipedia.org

The synthesis of dADP occurs through the reduction of its ribonucleotide counterpart, adenosine (B11128) diphosphate (B83284) (ADP). This critical reaction is catalyzed by the enzyme ribonucleotide reductase (RNR), which is responsible for converting all four ribonucleoside diphosphates (ADP, GDP, CDP, UDP) into their corresponding deoxyribonucleoside diphosphate (dNDP) forms. wikipedia.orgpharmacy180.comlibretexts.org The RNR enzyme removes the 2'-hydroxyl group from the ribose sugar of ADP, replacing it with a hydrogen atom to form dADP. wikipedia.orgyoutube.com This process is the rate-limiting step in the entire dNTP synthesis pathway, highlighting the central role of RNR and its products, including dADP. biologists.comfrontiersin.org

Once synthesized, dADP serves as the direct precursor to dATP. youtube.comnih.gov The phosphorylation of dADP to dATP is carried out by nucleoside diphosphate kinases (NDPKs), which transfer a phosphate (B84403) group from a donor, typically ATP, to dADP. biologists.com This final dATP molecule is then ready to be used by DNA polymerases for DNA synthesis and repair. sbsgenetech.combaseclick.eu

The entire process is intricately regulated to maintain cellular homeostasis and genomic integrity. nih.govnih.gov The concentration of dNTPs, including dATP, acts as a feedback mechanism, allosterically regulating the activity and substrate specificity of RNR to ensure that the four dNTPs are produced in balanced amounts for high-fidelity DNA replication. libretexts.orgyoutube.com Therefore, dADP stands as a pivotal metabolic intermediate, linking ribonucleotide pools to the production of the deoxyadenosine building block required for the preservation of genetic information.

Table 1: Metabolic Positioning of this compound (dADP)

Precursor Enzyme Product Subsequent Enzyme Final Product for DNA Synthesis
Adenosine diphosphate (ADP) Ribonucleotide Reductase (RNR) This compound (dADP) Nucleoside Diphosphate Kinase (NDPK) Deoxyadenosine triphosphate (dATP)

Historical Perspectives on Deoxynucleotide Diphosphate Research Evolution

The journey to understanding the role of deoxynucleotide diphosphates is intrinsically linked to the history of DNA and molecular biology. Following the landmark discovery of the DNA double helix structure by James Watson and Francis Crick in 1953, which built upon the work of Friedrich Miescher, Erwin Chargaff, and Rosalind Franklin, the scientific community turned its focus to deciphering the mechanisms of DNA replication and the synthesis of its constituent parts. dna-worldwide.comuwf.eduresearchgate.net

A pivotal moment in deoxynucleotide research came in the 1960s with the work of Swedish scientist Peter Reichard and his colleagues at the Karolinska Institute. nih.gov Their research led to the characterization of ribonucleotide reductase (RNR), the enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides. nih.govnih.gov This was a monumental discovery, as it identified the enzymatic step that bridges RNA and DNA precursor metabolism, revealing how the building blocks for DNA are generated from the more abundant ribonucleotide pool. nih.gov Reichard's work established that this reduction occurs at the diphosphate level, positioning molecules like dADP as essential intermediates. nih.govnih.govoregonstate.edu

Further technological advancements, such as Frederick Sanger's "chain-termination" DNA sequencing method in 1977, which utilized dideoxynucleotides, and the development of the polymerase chain reaction (PCR) in 1983, underscored the fundamental importance of a precise understanding of dNTPs in molecular biology techniques. frontlinegenomics.comojp.gov The progression from identifying "nuclein" in the 1860s to manipulating DNA in the lab was built upon the foundational biochemical research that elucidated the synthesis and function of deoxynucleotide diphosphates like dADP. dna-worldwide.comuwf.edu

Contemporary Significance of this compound in Fundamental Biological Processes

The significance of this compound (dADP) in modern biology stems from its indispensable role as the immediate precursor to dATP, a canonical building block for DNA. nih.govbaseclick.eu This function places dADP at the heart of two of the most fundamental cellular processes: DNA replication and DNA repair. nih.govannualreviews.org

DNA Replication: During the S-phase of the cell cycle, a cell must accurately duplicate its entire genome. pharmacy180.com This monumental task is carried out by DNA polymerases, which synthesize new DNA strands using dNTPs as substrates. sbsgenetech.comquora.com The production of dADP by ribonucleotide reductase (RNR) is a rate-limiting step for providing the necessary dATP for this process. frontiersin.org The tight regulation of RNR ensures that dADP is synthesized in coordination with the other deoxynucleotide diphosphates, maintaining the balanced pool of dNTPs crucial for the high fidelity of DNA replication. mdpi.com Imbalances in these pools can lead to increased mutation rates and genomic instability. biologists.comfrontiersin.org

DNA Repair: Cells are constantly subjected to DNA damage from both endogenous and environmental sources. To maintain genomic integrity, a variety of DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), are employed. nih.govnih.gov Many of these repair mechanisms require DNA synthesis to fill in gaps after damaged nucleotides have been removed. nih.gov The localized and timely supply of dNTPs, derived from precursors like dADP, is essential for the completion of these repair processes. nih.gov For instance, recent research has shown that human DNA repair polymerases can incorporate damaged nucleotides like 5',8-cyclo-2'-deoxyadenosine (cdA) during base excision repair, highlighting the complex interplay between dNTP pools and repair fidelity. nih.gov

Table 2: Key Biological Processes Involving the dADP Metabolic Axis

Biological Process Role of the dADP/dATP Axis Key Enzymes Involved Significance
DNA Replication Serves as the precursor to dATP, a required substrate for DNA polymerases. sbsgenetech.com Ribonucleotide Reductase (RNR), Nucleoside Diphosphate Kinase (NDPK), DNA Polymerases Essential for cell division and proliferation; ensures faithful copying of the genome. sbsgenetech.comwikipedia.org
DNA Repair Provides the dATP necessary for synthesis-dependent repair pathways (e.g., BER, NER). nih.gov RNR, NDPK, DNA Polymerases (e.g., Pol β, Pol η) Maintains genomic stability by correcting DNA lesions and preventing mutations. mdpi.comnih.gov
Allosteric Enzyme Regulation The end-product, dATP, acts as a negative feedback inhibitor of RNR activity. youtube.comnih.gov Ribonucleotide Reductase (RNR) Prevents toxic accumulation of dNTPs and maintains a balanced precursor pool for DNA synthesis. libretexts.orgfrontiersin.org

Current Research Paradigms and Unaddressed Questions Regarding this compound

While the central role of the dADP-to-dATP pathway in providing DNA building blocks is well-established, current research is focused on understanding the nuances of its regulation and its broader implications for human health and disease. A major paradigm is the concept of dNTP pool balance as a critical factor in genome stability and a key vulnerability in cancer. biologists.comfrontiersin.org

Research Paradigms:

dNTP Metabolism in Cancer: Cancer cells, with their high proliferation rates, have an increased demand for dNTPs. frontiersin.org Consequently, enzymes in the dNTP synthesis pathway, particularly ribonucleotide reductase (RNR), are often upregulated in tumors and are major targets for chemotherapy. biologists.comnih.gov Research is actively exploring how specific oncogenic pathways (like c-Myc) and tumor suppressors (like p53) directly influence dNTP metabolism. frontiersin.org Studies using mouse models with mutations in RNR's allosteric sites have demonstrated that even subtle perturbations in dNTP pools, affecting the synthesis of dADP and dGDP, can accelerate tumor formation. nih.gov

Subcellular dNTP Pools: A significant shift in the field is the move away from viewing dNTPs as a single, homogenous cellular pool. There is growing evidence for the existence of distinct dNTP pools in different cellular compartments (e.g., nucleus vs. mitochondria) and potentially localized synthesis at sites of DNA replication and repair. nih.govresearchgate.net The discovery of SAMHD1, a dNTP triphosphohydrolase that degrades dNTPs, has added another layer of complexity, showing that dNTP levels are controlled by a balance between synthesis (via RNR) and degradation. nih.govnih.gov

Non-Canonical Roles: While the primary fate of dADP is conversion to dATP for DNA synthesis, research is beginning to explore potential non-canonical functions of deoxynucleotides. These molecules can influence cellular processes beyond DNA replication, such as apoptosis and cell signaling. mdpi.comtechscience.comnih.gov For example, high levels of dATP are known to be toxic and can impair immune function, as seen in adenosine deaminase deficiency. wikipedia.org

Unaddressed Questions:

Localized Synthesis and Channeling: How are dNTPs, derived from precursors like dADP, supplied specifically to replication forks or DNA repair sites? Is there direct "channeling" of intermediates from one enzyme to the next, and what molecular machinery governs this? This remains a major gap in our understanding. nih.gov

Metabolic Crosstalk: How do other metabolic pathways, such as central carbon metabolism, directly fuel and regulate the RNR-dependent synthesis of dADP under different physiological conditions (e.g., metabolic stress, diabetes)? frontiersin.org

Consequences of Pool Imbalance: While it is known that dNTP pool imbalances are mutagenic, the precise molecular mechanisms are still being unraveled. How do specific imbalances (e.g., high dATP/dCTP ratio) lead to specific types of mutations or genomic rearrangements? nih.govresearchgate.net

Role in Disease Beyond Cancer: The role of dNTP pool perturbations is well-studied in cancer but less understood in other conditions like metabolic diseases, neurodegenerative disorders, and aging. mdpi.comfrontiersin.org Could subtle, chronic imbalances in the synthesis of precursors like dADP contribute to the pathology of these diseases? nih.gov

Non-Canonical Functions of Intermediates: Do deoxynucleotide diphosphates like dADP themselves have any signaling or regulatory roles, or are they purely metabolic intermediates? The potential for "atypical" functions of metabolic pathway components is an emerging area of interest. techscience.comnih.gov

Future research focusing on these questions will provide a more complete picture of the roles of this compound and the intricate network that governs its metabolism.

Biosynthesis and Metabolic Interconversion of 2 Deoxyadenosine 5 Diphosphate

De Novo Synthesis Pathways of 2'-Deoxyadenosine-5'-diphosphate

The primary route for the de novo synthesis of dADP is through the direct reduction of its ribonucleotide counterpart, adenosine (B11128) diphosphate (B83284) (ADP). wikipedia.orgpharmacy180.com This critical transformation is catalyzed by the enzyme ribonucleotide reductase (RNR). wikipedia.orgnih.gov

Ribonucleotide Reductase (RNR)-Mediated Reduction of ADP to dADP

Ribonucleotide reductase is a highly conserved enzyme that catalyzes the formation of all four deoxyribonucleotides (dADP, dGDP, dCDP, and dUDP) from their corresponding ribonucleoside diphosphates. wikipedia.orgpharmacy180.com This process involves the removal of the 2'-hydroxyl group from the ribose sugar of the ribonucleotide, a reaction that proceeds through a free radical mechanism. wikipedia.orgnih.gov The activity of RNR is exquisitely regulated to maintain a balanced supply of deoxyribonucleotides, which is crucial for preventing mutations and ensuring the integrity of DNA replication and repair. nih.gov

Ribonucleotide reductases are categorized into three main classes based on their structure and mechanism of radical generation. wikipedia.orgnih.gov

Class III RNRs are found in some facultative and strict anaerobes. nih.gov These enzymes are oxygen-sensitive and utilize a different mechanism for radical generation, involving a stable glycyl radical. wikipedia.orgnih.gov Like their Class Ia counterparts, Class III RNRs are also subject to allosteric regulation to control the synthesis of deoxyribonucleotides, including dADP, under anaerobic conditions. nih.gov

Key Characteristics of Class Ia and Class III RNRs
CharacteristicClass Ia RNRClass III RNR
Organism TypeEukaryotes, aerobic prokaryotesFacultative and strict anaerobes
Radical GenerationDiferric-tyrosyl radicalStable glycyl radical
Oxygen RequirementRequires oxygen for radical formationOxygen-sensitive
Allosteric Activator for ADP ReductiondGTPSubject to allosteric regulation
Allosteric InhibitordATPSubject to allosteric regulation

The direct and sole ribonucleoside diphosphate precursor for the de novo synthesis of dADP is adenosine diphosphate (ADP) . wikipedia.orgpharmacy180.comyoutube.com The enzyme ribonucleotide reductase specifically recognizes and binds ADP, along with other ribonucleoside diphosphates, at its active site to catalyze their conversion to the corresponding deoxy forms. youtube.comyoutube.com While other nucleoside diphosphates like GDP, CDP, and UDP are also substrates for RNR, they lead to the synthesis of dGDP, dCDP, and dUDP respectively, and not dADP. wikipedia.orgyoutube.com The regulation of RNR ensures a sequential and balanced production of all four deoxyribonucleotides necessary for DNA synthesis. youtube.com

Intracellular Compartmentalization of dADP Biosynthetic Processes

The biosynthesis of nucleotides, including dADP, is a highly organized process within the cell, with specific steps occurring in distinct subcellular locations. nih.govnih.gov This compartmentalization allows for efficient regulation and channeling of intermediates. While the final steps of dNTP synthesis, including the phosphorylation of dADP to dATP, are generally considered to occur in the cytoplasm, the initial stages of purine (B94841) and pyrimidine (B1678525) biosynthesis can be localized to different compartments. This separation of metabolic pathways ensures that the right building blocks are available at the right time and place, particularly during the S-phase of the cell cycle when DNA replication is active. pharmacy180.comyoutube.comyoutube.com The movement of adenine (B156593) nucleotides between compartments is facilitated by specific kinase systems. nih.gov

Salvage Pathways Contributing to this compound Pools

In addition to de novo synthesis, cells employ salvage pathways to recycle nucleosides and bases from the degradation of DNA and RNA. wikipedia.org These pathways are crucial for maintaining nucleotide pools, especially in tissues with limited de novo synthesis capacity. wikipedia.orgnih.gov

Deoxyadenosine (B7792050) Phosphorylation by Deoxyadenosine Kinase (dAK)

A key enzyme in the purine salvage pathway is deoxyadenosine kinase (dAK) , also known as purine-deoxyribonucleoside kinase. wikipedia.org This enzyme catalyzes the phosphorylation of deoxyadenosine to deoxyadenosine monophosphate (dAMP) using ATP as the phosphate (B84403) donor. wikipedia.orguniprot.org The reaction is as follows:

ATP + deoxyadenosine ⇌ ADP + dAMP wikipedia.org

Subsequently, dAMP is further phosphorylated to dADP by a deoxynucleoside monophosphate kinase, and then to dATP by a nucleoside diphosphate kinase, making it available for DNA synthesis. nih.gov While dAK is the systematic name for this enzyme, it's important to note that deoxycytidine kinase (dCK) also exhibits broad substrate specificity and can phosphorylate deoxyadenosine to dAMP. uniprot.orgwikipedia.org In some cell types, particularly lymphoid cells, dCK is the primary enzyme responsible for this phosphorylation step. nih.gov

The activity of adenosine kinase in phosphorylating deoxyadenosine is influenced by the concentrations of magnesium ions, ADP, and AMP. nih.gov

Enzymes in Deoxyadenosine Salvage
EnzymeReaction CatalyzedKey Characteristics
Deoxyadenosine Kinase (dAK)Deoxyadenosine + ATP → dAMP + ADPPrimary enzyme in the purine salvage pathway for deoxyadenosine. wikipedia.org
Deoxycytidine Kinase (dCK)Deoxyadenosine + ATP → dAMP + ADPHas broad substrate specificity and can phosphorylate deoxyadenosine; the main salvage enzyme in lymphoid cells. wikipedia.orgnih.gov
Deoxynucleoside Monophosphate KinasedAMP + ATP → dADP + ADPCatalyzes the second phosphorylation step. nih.gov

Conversion of 2'-Deoxyadenosine-5'-monophosphate (dAMP) to this compound

The phosphorylation of 2'-Deoxyadenosine-5'-monophosphate (dAMP) to this compound (dADP) is a critical step in the biosynthesis of deoxyadenosine triphosphate (dATP), an essential precursor for DNA synthesis. nih.govinvivochem.com This conversion is primarily catalyzed by a class of enzymes known as nucleoside monophosphate kinases (NMP kinases). frontiersin.org

Specifically, adenylate kinase (also known as myokinase) is a key enzyme responsible for this reaction. harvard.edunih.gov Adenylate kinase catalyzes the reversible transfer of a phosphoryl group from a phosphate donor, typically adenosine triphosphate (ATP), to the acceptor, dAMP. nih.gov The reaction can be represented as:

dAMP + ATP ⇌ dADP + ADP harvard.edu

This enzymatic step is crucial for maintaining the balance of adenine nucleotides within the cell. wikipedia.org The efficiency of this conversion can be influenced by the availability of ATP. Studies using Saccharomyces cerevisiae as a whole-cell catalyst have shown that without an efficient ATP regeneration system, only a small amount of dAMP is converted to dADP and dATP. nih.gov However, by coupling the reaction with an ATP regeneration system, the conversion of dAMP can be significantly enhanced. nih.govfrontiersin.org

Research has demonstrated the selective conversion of dAMP to dATP, where the formation of dADP is the intermediate step. This selectivity is possible due to the narrow substrate specificity of adenylate kinase, which primarily acts on AMP, ADP, ATP, and their corresponding 2'-deoxy forms. harvard.edu

Table 2: Enzymes and Factors in the Conversion of dAMP to dADP

Enzyme Substrates Products Key Features
Adenylate Kinase (AK) dAMP, ATP harvard.edunih.gov dADP, ADP harvard.edu Exhibits narrow substrate specificity for adenine nucleotides and their deoxy counterparts. harvard.edu Crucial for cellular energy homeostasis. wikipedia.org
Deoxynucleoside Monophosphate Kinase dAMP, ATP nih.gov dADP, ADP nih.gov A general class of enzymes that catalyze this type of phosphorylation. The reaction is dependent on ATP. nih.gov

Metabolic Flux and Interconversion Dynamics of this compound

The metabolic flux and interconversion dynamics of this compound (dADP) are tightly regulated and central to maintaining the appropriate balance of deoxynucleotide pools for DNA replication and repair. dADP is a key intermediate metabolite, positioned between dAMP and dATP. nih.govnih.gov

Adenylate kinase plays a significant role in the interconversion dynamics by catalyzing the reversible reaction: ATP + AMP ⇔ 2 ADP. wikipedia.org This enzyme also acts on the deoxy forms, thereby influencing the equilibrium between dATP, dADP, and dAMP. harvard.edu This allows the cell to efficiently manage its energy status and the availability of nucleotide precursors. By shuttling phosphoryl groups, adenylate kinase helps to maintain local concentrations of these nucleotides, ensuring a steady supply for processes with high energy demands. wikipedia.org

The regulation of the enzymes involved in these interconversions is crucial. For instance, in cases of adenosine deaminase deficiency, there can be an accumulation of dATP. youtube.com This accumulation can, in turn, allosterically inhibit ribonucleotide reductase, the enzyme responsible for producing deoxyribonucleotides from ribonucleotides, thereby disrupting the entire deoxynucleotide metabolism. youtube.com This highlights the intricate feedback mechanisms that control the metabolic flux of intermediates like dADP.

The concentration of dADP is generally kept low within the cell, with a rapid turnover as it is converted to dATP. Studies on the enzymatic synthesis of dATP have shown that while dADP is a necessary intermediate, its concentration may remain relatively stable or increase slowly before being efficiently converted to the triphosphate form, especially when coupled with an ATP regeneration system. nih.govfrontiersin.org This dynamic ensures that while the flux through the pathway can be high, the intermediate pools are carefully controlled.

Enzymatic Regulation and Interactions of 2 Deoxyadenosine 5 Diphosphate

Enzymes Utilizing 2'-Deoxyadenosine-5'-diphosphate as a Substrate

Phosphorylation of dADP to dATP by Nucleoside Diphosphate (B83284) Kinases (NDKs)

Nucleoside Diphosphate Kinases (NDKs) are central to maintaining the cellular balance of nucleoside triphosphates (NTPs), which are essential for the synthesis of nucleic acids. nih.gov These enzymes catalyze the transfer of the terminal (gamma) phosphate (B84403) group from a nucleoside triphosphate donor, typically ATP, to a nucleoside diphosphate (NDP) acceptor, such as dADP. wikipedia.org This reversible reaction generates a new nucleoside triphosphate, in this case, 2'-deoxyadenosine-5'-triphosphate (dATP), and a nucleoside diphosphate (ADP). wikipedia.org

The catalytic mechanism employed by NDKs is a "ping-pong" mechanism. wikipedia.org This process involves two main steps:

The enzyme first binds to a donor NTP (e.g., ATP). The gamma-phosphate is transferred to a conserved histidine residue in the active site of the NDK, forming a high-energy phosphoenzyme intermediate, and the resulting NDP (e.g., ADP) is released. wikipedia.org

The acceptor NDP (e.g., dADP) then binds to the phosphorylated enzyme. The phosphate group is subsequently transferred from the phosphohistidine (B1677714) intermediate to the acceptor, generating the final NTP product (dATP), which is then released from the enzyme. wikipedia.org

This process is not limited to ribonucleotides; NDKs are capable of phosphorylating both ribonucleoside diphosphates (NDPs) and deoxyribonucleoside diphosphates (dNDPs). wikipedia.org Transient kinetic analysis of human NDK has shown that dephosphorylation by dNDPs is only three- to four-fold slower than with the equivalent NDPs, highlighting the enzyme's broad substrate specificity. nih.gov The reaction rates are highest for guanine (B1146940) nucleotides, followed by adenine (B156593) nucleotides. nih.gov This function is critical for supplying the necessary precursors for both DNA replication and repair.

Substrate Recognition by DNA Polymerases and Related Enzymes in Research Contexts

While 2'-deoxynucleoside-5'-triphosphates (dNTPs) are the canonical substrates for DNA polymerases, research has demonstrated that these enzymes can also utilize 2'-deoxynucleoside-5'-diphosphates (dNDPs), including dADP, for DNA synthesis. This activity has been observed in both thermostable and mesophilic DNA polymerases. When dNDPs are used, the reaction releases inorganic phosphate (Pi) instead of the pyrophosphate (PPi) that is released during polymerization with dNTPs.

Kinetic studies with Taq DNA polymerase reveal significant differences in substrate affinity and reaction speed between dNTPs and dNDPs.

Substrate ComparisonParameterValue
Affinity (KM) KM for dNDP vs. dNTP~20 times higher for dNDP
KM for Phosphate (Pi) vs. Pyrophosphate (PPi)~200 times higher for Pi
Reaction Rate DNA synthesis from dNDPs vs. dNTPs~17 times slower with dNDPs
Reverse Reaction Phosphorolysis (with Pi) vs. Pyrophorolysis (with PPi)~200 times less efficient than pyrophosphorolysis

This table summarizes kinetic data for Taq DNA polymerase comparing its activity with dNTPs and dNDPs. The data indicates a lower affinity and slower reaction rate when using diphosphate substrates.

The ability of DNA polymerases to use dNDPs has implications for understanding the evolution of early life. It suggests that dNDPs could have served as plausible substrates for genome replication on early Earth, potentially representing metabolic intermediates that were later replaced by the higher-energy triphosphates. pnas.org The lower efficiency and the fact that the phosphate product does not inhibit the forward reaction as strongly as pyrophosphate would have allowed for DNA replication without requiring other enzymes to sequester the phosphate by-product. pnas.org

Interaction with Polynucleotide Phosphorylase in Oligonucleotide Synthesis Research

In the field of biotechnology and molecular biology research, dADP serves as a recognized substrate for Escherichia coli Polynucleotide Phosphorylase (PNPase). nih.govnih.gov This enzyme can be used for the controlled, sequential addition of deoxyribonucleotides to a primer, enabling the enzymatic synthesis of oligodeoxyribonucleotides with defined sequences. nih.gov

The process involves using dADP as a donor molecule to extend a DNA primer, typically by one or two nucleotides per reaction cycle. nih.gov This method has been a tool in research for creating specific, short DNA strands for various experimental applications. The utility of dADP in this context is well-established, and it is often supplied for this specific research purpose.

Enzymatic Degradation and Catabolic Processes of this compound

Role of Nucleotide Phosphohydrolases (HD-Domain Enzymes) in dADP Dephosphorylation

The HD domain is a conserved protein motif found in a large superfamily of metal-dependent phosphohydrolases. wikipedia.orgebi.ac.uk These enzymes are involved in various aspects of nucleic acid metabolism and signal transduction across all domains of life. wikipedia.org Their catalytic activity relies on the coordination of divalent metal cations by conserved histidine (H) and aspartate (D) residues. wikipedia.org

While many HD-domain proteins remain uncharacterized, some have been identified as 5'-nucleotidases that can hydrolyze phosphate groups from nucleotides. nih.gov For example, the E. coli enzyme YfbR is an HD-domain phosphohydrolase that is strictly specific for 2'-deoxyribonucleotide-5'-monophosphates (dNMPs). nih.gov Another HD-domain enzyme from Bacillus megaterium, OxsA, has been shown to hydrolyze dATP, dADP, and dAMP, releasing inorganic phosphate. pnas.org A prominent human HD-domain enzyme is SAMHD1, which functions as a dNTP triphosphohydrolase, breaking down dNTPs into a deoxynucleoside and a triphosphate molecule. nih.govnih.gov Although its primary substrates are triphosphates, the broad activity of the HD-domain family in nucleotide metabolism suggests they are key players in the dephosphorylation and catabolism of molecules like dADP.

Other Hydrolytic Enzymes and their Specificity for dADP

Beyond the HD-domain family, other hydrolytic enzymes can act on dADP or its derivatives. The MutT motif (or Nudix hydrolase) family of enzymes is responsible for eliminating potentially toxic nucleotide derivatives from the cell. nih.govpnas.org Research on the human MutT homolog, hMTH1, has shown that it can hydrolyze oxidized forms of dATP, such as 2-hydroxy-dATP and 8-hydroxy-dATP. nih.gov Notably, the corresponding diphosphate, 2-hydroxy-dADP, acts as a competitive inhibitor of this hydrolysis, suggesting it binds to the same active site. nih.gov

Furthermore, an E. coli MutT-type enzyme, Orf17 (also known as NtpA), was found to hydrolyze 8-hydroxy-2'-deoxyadenosine 5'-diphosphate even more efficiently than its corresponding triphosphate form. This was the first report of a MutT-type enzyme that degrades both the triphosphate and diphosphate derivatives of a deoxynucleoside with similar efficiencies, implicating it in the catabolism of oxidized dADP.

Allosteric and Post-Translational Regulation of Enzymes Interacting with dADP

The intracellular concentration and availability of this compound (dADP) are intricately controlled through a series of enzymatic interactions, primarily centered around the allosteric regulation of ribonucleotide reductase (RNR). This enzyme is a critical checkpoint in the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair. The regulation of RNR activity is a sophisticated process involving both activation and inhibition by nucleotide effectors, ensuring a balanced supply of all four deoxyribonucleotides.

Allosteric Regulation of Ribonucleotide Reductase by dATP and ATP

The activity of ribonucleotide reductase is exquisitely sensitive to the levels of ATP and dATP, which act as allosteric effectors, binding to a regulatory site on the enzyme distinct from the active site. jackwestin.comkhanacademy.org This regulation is crucial for maintaining the appropriate balance of deoxyribonucleotides necessary for cellular processes. nih.gov

ATP generally functions as an activator of RNR, promoting the reduction of ribonucleoside diphosphates to their deoxyribonucleoside counterparts. jackwestin.comnih.gov When ATP binds to the allosteric site, it induces a conformational change in the enzyme that favors a catalytically active state. nih.gov In many species, including E. coli, ATP promotes the formation of an active dimeric or tetrameric complex of the RNR subunits, which is essential for the radical transfer required for catalysis. nih.gov In human RNR, ATP induces the formation of a hexameric ring structure which is also associated with enzyme activity. youtube.comnih.gov

This dynamic interplay between ATP and dATP ensures that the production of deoxyribonucleotides is tightly coupled to the cell's metabolic state and its requirements for DNA synthesis.

EffectorRegulatory RoleEffect on RNR
ATPActivatorPromotes the formation of active oligomeric states (dimers, tetramers, or hexamers), stimulating the reduction of ribonucleotides.
dATPInhibitorInduces the formation of inactive oligomeric states (tetramers or stabilized hexamers), inhibiting overall enzyme activity.

Regulatory Feedback Mechanisms involving dADP Precursors and Products

The regulation of dADP levels is intrinsically linked to feedback mechanisms involving its metabolic precursors and products. The primary precursor for dADP synthesis via ribonucleotide reductase is adenosine (B11128) diphosphate (ADP), while its immediate product, after phosphorylation, is dATP. The concentration of dATP serves as a critical feedback signal to control the activity of RNR, the enzyme responsible for the conversion of ADP to dADP. nih.govprinceton.edu

When the cellular pool of dATP is high, it binds to the allosteric activity site of RNR, leading to the enzyme's inhibition. nih.gov This inhibition directly curtails the synthesis of dADP from ADP, thus preventing an excessive accumulation of deoxyadenosine (B7792050) nucleotides. This negative feedback loop is a fundamental mechanism for maintaining homeostasis of the deoxyribonucleotide pool. nih.gov

Conversely, when the demand for DNA synthesis increases, dATP is consumed, leading to a decrease in its intracellular concentration. This reduction in dATP levels relieves the inhibition of RNR. princeton.edu Furthermore, the corresponding rise in the relative concentration of ATP, the universal energy currency and a precursor to ADP, promotes the activation of RNR. khanacademy.org The activation of RNR by ATP and the relief of inhibition by dATP work in concert to increase the production of dADP, which is then rapidly phosphorylated to dATP to meet the demands of DNA replication.

This feedback system ensures that the production of dADP is tightly regulated and responsive to the cell's proliferative state. The balance between the activating effect of ATP and the inhibitory effect of dATP on RNR provides a sensitive switch that controls the gateway to deoxyribonucleotide synthesis. nih.gov

CompoundRoleRegulatory Effect
ADPPrecursorIts conversion to dADP is regulated by the activity of Ribonucleotide Reductase.
dATPProductActs as a negative feedback inhibitor of Ribonucleotide Reductase, downregulating its own synthesis.
ATPPrecursor to ADP / Allosteric EffectorActivates Ribonucleotide Reductase, promoting the synthesis of dADP.

Cellular Homeostasis and Functional Roles of 2 Deoxyadenosine 5 Diphosphate Pools

Maintenance of Intracellular 2'-Deoxyadenosine-5'-diphosphate Pool Homeostasis

The maintenance of a stable intracellular pool of this compound (dADP) is critical for cellular function. This equilibrium is primarily achieved through the tightly regulated activity of enzymes involved in its metabolism and the coordination with other deoxynucleotide triphosphate (dNTP) pools.

Transcriptional and Translational Control of Enzymes in dADP Metabolism

The synthesis of dADP is catalyzed by ribonucleotide reductase (RNR), an enzyme that reduces adenosine (B11128) diphosphate (B83284) (ADP) to dADP. fiveable.melibretexts.orgwikipedia.org The expression and activity of RNR are subject to rigorous transcriptional and translational control to ensure that the production of dADP and other deoxyribonucleoside diphosphates (dNDPs) matches the cell's requirements for DNA synthesis and repair. nih.govnih.gov

Transcriptional regulation of RNR is a key mechanism for controlling dNTP pools. physiology.org In many organisms, the genes encoding the subunits of RNR are cell cycle-regulated, with their expression peaking during the S phase when DNA replication occurs. nih.gov This ensures that the building blocks for DNA are most abundant when needed. Furthermore, various transcription factors can modulate RNR gene expression in response to cellular signals, including DNA damage. nih.gov

Post-transcriptional and translational controls also play a significant role in regulating the levels of enzymes involved in dADP metabolism. nih.govnih.govkhanacademy.org These mechanisms can rapidly adjust the amount of active enzyme without the need for new gene transcription and protein synthesis, providing a more immediate response to cellular needs.

The primary enzyme responsible for the synthesis of dADP is Ribonucleotide Reductase (RNR). The activity of this crucial enzyme is meticulously regulated to maintain a balanced supply of all four dNTPs. fiveable.mekarger.com

Key Regulatory Enzymes in dADP Metabolism:

EnzymeFunctionRegulatory Mechanisms
Ribonucleotide Reductase (RNR) Catalyzes the conversion of ADP to dADP. fiveable.melibretexts.orgwikipedia.orgAllosteric regulation by ATP and dNTPs, transcriptional control, and post-transcriptional modifications. libretexts.orgnih.gov
Nucleoside Diphosphate Kinase (NDPK) Phosphorylates dADP to dATP. nih.govlaboratorynotes.comExpression is induced during the G1 to S phase transition. nih.gov

Coordination with Other Deoxynucleotide Triphosphate (dNTP) Pool Levels

The intracellular concentration of dADP is intricately linked to the levels of the other three dNTPs: deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). karger.com This coordination is primarily orchestrated by the allosteric regulation of RNR. libretexts.orgnih.gov

Role of this compound as an Essential DNA Precursor Intermediate

While dADP is not directly incorporated into the DNA strand, it serves as a critical intermediate in the synthesis of deoxyadenosine (B7792050) triphosphate (dATP), one of the four essential building blocks of DNA. laboratorynotes.combaseclick.eu The phosphorylation of dADP to dATP is catalyzed by nucleoside diphosphate kinases (NDPKs). nih.govlaboratorynotes.com

Contribution to DNA Replication Fidelity and Processivity (via dATP)

The accurate replication of the genome is paramount for cell viability and the prevention of genetic diseases. The fidelity of DNA replication is highly dependent on the balanced supply of all four dNTPs, including dATP derived from dADP. karger.comlaboratorynotes.com DNA polymerases, the enzymes responsible for synthesizing new DNA strands, select the correct dNTP to incorporate based on the template strand. nih.gov An imbalance in the dNTP pools, such as an excess or a shortage of dATP, can lead to misincorporation of nucleotides by DNA polymerase, resulting in mutations. biologists.combaseclick.eu

Furthermore, adequate levels of dATP are necessary for the processivity of DNA polymerase, which is its ability to remain associated with the DNA template and continuously synthesize the new strand. nih.gov Insufficient dATP can cause the polymerase to stall, leading to incomplete replication and potential DNA breaks.

Involvement in DNA Repair Pathways and Genome Stability

DNA is constantly subjected to damage from both endogenous and exogenous sources. nih.gov To counteract this, cells have evolved sophisticated DNA repair mechanisms to maintain genome stability. nih.gov The synthesis of dNTPs, including dATP from dADP, is essential for these repair processes. fiveable.menih.gov

Modulation of Cellular Signaling Pathways

While the primary role of dADP is as a precursor for DNA synthesis, emerging evidence suggests that it and its derivatives may also participate in cellular signaling. For instance, the balance between ATP and ADP is a key indicator of the cell's energy status and can influence various metabolic pathways. nih.gov Although dADP's role in energy metabolism is less pronounced than its ribonucleotide counterpart, ADP, fluctuations in dNTP pools, including dATP derived from dADP, can have signaling consequences. laboratorynotes.com

Allosteric Modulation of Protein Activity by dADP or its Derivatives (e.g., myosin)

Allosteric regulation is a fundamental mechanism for controlling protein function, where the binding of a molecule at one site on a protein influences the activity at a distinct site. nih.govyoutube.comkhanacademy.org this compound and its triphosphate derivative, 2'-deoxyadenosine-5'-triphosphate (dATP), have been shown to act as allosteric modulators of certain proteins, with the motor protein myosin being a prominent example.

Myosin, essential for muscle contraction, utilizes the energy from ATP hydrolysis to generate force and movement. nih.govjove.comlumenlearning.com However, myosin can also use dATP as an energy source. nih.gov When dATP is hydrolyzed, it forms dADP and inorganic phosphate (B84403) (Pi). Studies have revealed that the binding of dADP.Pi to myosin induces conformational changes that enhance muscle function. nih.gov

Molecular dynamics simulations have demonstrated that when dADP.Pi is bound to myosin, it alters the structure of the nucleotide-binding pocket. nih.gov This change, in turn, affects the conformation of the myosin cleft and the actin-binding sites, leading to a state that favors a weaker, electrostatic interaction with actin. nih.gov This enhanced interaction between myosin and actin is believed to be a key factor in the observed improvements in cardiac function associated with elevated dATP levels. nih.govpnas.org Specifically, the presence of dADP.Pi appears to increase the rate of cross-bridge attachment, resulting in a greater number of force-generating cross-bridges. nih.gov

The allosteric effect of dADP on myosin is a clear example of how fluctuations in the pools of deoxyadenosine nucleotides can directly impact protein function and, consequently, physiological processes. This regulatory role extends beyond its canonical function in DNA synthesis.

Potential as a Signaling Molecule or its Precursor in Specific Cellular Contexts

Beyond its role as a metabolic intermediate and allosteric regulator, there is growing evidence to suggest that dADP or its derivatives may function as signaling molecules. Signaling molecules are crucial for intercellular and intracellular communication, orchestrating a wide array of cellular responses.

Recent research has identified a novel endogenous cellular molecule, 2'-deoxy-adenosine diphosphate ribose (dADPR), which is derived from dADP's precursor, dATP. This molecule has been shown to be a potent activator of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. The TRPM2 channel is implicated in various physiological and pathophysiological processes, including immune responses, insulin (B600854) secretion, and even neurodegenerative conditions like Alzheimer's disease.

The discovery that dADPR is a significantly more potent activator of TRPM2 than the previously assumed activator suggests that it may be a true physiological signaling molecule. Researchers have demonstrated that dADPR can be synthesized by cellular enzymes from available substrates, further supporting its potential as a "second messenger" – a molecule that relays signals within a cell.

Furthermore, the release of molecules from damaged or dying cells, known as damage-associated molecular patterns (DAMPs), can trigger inflammatory responses. wikipedia.org While not definitively classified as a DAMP itself, the components related to dADP could potentially act as danger signals when released into the extracellular space, alerting the immune system to cellular distress.

The potential for dADP to serve as a precursor to a signaling molecule like dADPR opens up new avenues for understanding its role in cellular regulation. This function is distinct from its metabolic and allosteric roles and highlights the versatility of this nucleotide in cellular physiology. Further investigation into the pathways that generate and respond to dADP-derived signals will be crucial for a complete understanding of its cellular functions.

Advanced Methodological Approaches in 2 Deoxyadenosine 5 Diphosphate Research

Chromatographic Techniques for Separation and Quantification of dADP

Chromatographic methods are fundamental for isolating and measuring dADP levels within complex biological mixtures. These techniques are essential for understanding nucleotide pool dynamics and their implications in various physiological and pathological states.

High-Performance Liquid Chromatography (HPLC) for Nucleotide Pool Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of nucleotide pools, including dADP. helixchrom.com Due to the high polarity of nucleotides, specialized HPLC methods have been developed to achieve effective separation and quantification. qut.edu.au

Reverse-phase HPLC is a common approach, though the polar nature of nucleotides presents challenges with conventional columns. qut.edu.aunih.gov To overcome this, ion-pairing agents are often added to the mobile phase to enhance retention of charged analytes like dADP. nih.gov Another strategy involves the use of mixed-mode columns that combine hydrophobic and anion-exchange properties, allowing for enhanced selectivity and resolution of nucleotides. helixchrom.com

Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to separate a wide range of nucleotides with varying polarities. nih.gov However, gradient methods can suffer from shifting baselines, which can complicate the quantification of low-abundance species like dNTPs. nih.gov Isocratic elution, which uses a constant mobile phase composition, can circumvent this issue and has been successfully applied for the simultaneous determination of dNTPs, rNTPs, and ADP. nih.gov

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). This powerful combination allows for the direct and sensitive quantification of intracellular nucleotides, reaching detection levels in the femtomole range. nih.gov

Table 1: HPLC Methods for dADP Analysis

Technique Column Type Elution Detection Key Advantages
Reverse-Phase HPLC C18 muni.cz Gradient or Isocratic UV, MS/MS nih.govnih.gov Widely available, versatile.
Mixed-Mode HPLC Hydrophobic/Anion-Exchange helixchrom.com Isocratic UV Enhanced selectivity for polar analytes. helixchrom.com
Ion-Pair HPLC Reverse-Phase Gradient MS/MS nih.gov Improved retention of charged nucleotides. nih.gov

Advanced Separation Methods for dADP and its Metabolites

Beyond standard HPLC, advanced separation techniques have been developed to address the specific challenges of analyzing dADP and its structurally similar metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is a notable alternative to reverse-phase HPLC for separating highly polar compounds. qut.edu.au HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is particularly effective for retaining and separating nucleotides. qut.edu.au A significant advantage of HILIC is its compatibility with mass spectrometry, as the mobile phases used are often more volatile than those in ion-pair chromatography. qut.edu.au

Furthermore, the development of novel column chemistries, such as those with proprietary surface modifications, has led to improved resolution and selectivity for challenging separations, including that of 2'-deoxyadenosine (B1664071) and its isomers. sielc.com These advancements are crucial for accurately distinguishing between closely related nucleotide species in complex biological samples.

Spectroscopic and Structural Biology Techniques

Spectroscopic and structural biology techniques provide detailed information about the conformation, interactions, and three-dimensional structure of dADP and its complexes with enzymes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for dADP Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the conformation and dynamics of molecules in solution. nih.gov For dADP, NMR can provide insights into the puckering of the deoxyribose ring, the orientation of the adenine (B156593) base relative to the sugar (syn vs. anti conformation), and the conformation of the exocyclic group. nih.gov

When dADP binds to an enzyme, NMR can be used to map the interaction surface. nih.gov This is often achieved by monitoring changes in the chemical shifts of the protein's or the ligand's NMR signals upon complex formation. youtube.com These chemical shift perturbations provide a footprint of the binding site at atomic resolution. youtube.com Time-resolved NMR experiments can further be used to study the kinetics of these interactions in real-time, even within living cells. youtube.com

Mass Spectrometry (MS) for Accurate Mass, Fragmentation, and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool in dADP research, offering high sensitivity and specificity for identification and quantification. nih.gov MS measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight. When coupled with liquid chromatography (LC-MS), it provides a robust platform for analyzing complex mixtures. nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In MS/MS, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. libretexts.org For dADP, fragmentation typically occurs at the glycosidic bond and along the phosphate (B84403) chain. nih.gov

Different ionization techniques, such as electrospray ionization (ESI), are commonly used for analyzing nucleotides. nih.govmassbank.eu Advanced MS-based proteomics approaches have also been developed to study post-translational modifications involving ADP-ribosylation, a process related to dADP metabolism. nih.govnih.gov These methods can identify the specific sites of modification on proteins and distinguish between different forms of ADP-ribosylation. nih.govnih.gov

Table 2: Mass Spectrometry Data for dADP

Parameter Value Source
Formula C₁₀H₁₅N₅O₉P₂ nih.govmassbank.eu
Exact Mass 411.0345 massbank.eu
Precursor m/z ([M+H]⁺) 412.0423 nih.gov

| Precursor m/z ([M-H]⁻) | 410.027376996502 | nih.gov |

X-ray Crystallography for Enzyme-dADP Complex Structures

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional atomic structure of molecules, including enzyme-ligand complexes. numberanalytics.comnumberanalytics.com This method has been instrumental in visualizing the intricate details of how enzymes bind to their substrates and inhibitors, providing a foundation for understanding catalytic mechanisms and for structure-based drug design. numberanalytics.comnih.gov

To study an enzyme-dADP complex using X-ray crystallography, the complex must first be crystallized. numberanalytics.com The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern produced is used to calculate an electron density map, into which an atomic model of the complex is built and refined. nih.govyoutube.com

Crystallographic studies of enzymes in complex with ADP, a close analog of dADP, have provided significant insights into nucleotide binding and catalysis. For instance, the crystal structure of choline (B1196258) kinase from Plasmodium falciparum in its ADP-bound form has revealed the specific interactions within the nucleotide-binding pocket. mdpi.com Similarly, attempts to crystallize E. coli adenylate kinase with a substrate analog led to a structure with two bound ADP molecules, revealing details of the enzyme's closed conformation. nih.gov These structures provide a static snapshot that can inform our understanding of the dynamic processes of substrate recognition and enzymatic reaction. numberanalytics.com

Radiotracer and Isotopic Labeling Methods for Metabolic Flux Analysis

Advanced research into the metabolism of 2'-deoxyadenosine-5'-diphosphate (dADP) heavily relies on radiotracer and isotopic labeling techniques to perform metabolic flux analysis. These sophisticated methods allow for the quantitative tracking of atoms through metabolic pathways, providing a dynamic view of the synthesis, conversion, and utilization of dADP within a cell.

Stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), are commonly employed. unl.edu In a typical experiment, cells are cultured in a medium containing a labeled precursor, such as ¹³C-glucose or ¹⁵N-adenosine. As the cells metabolize these labeled compounds, the isotopes are incorporated into various metabolites, including the precursors of dADP, like adenosine (B11128) diphosphate (B83284) (ADP). By tracking the incorporation of these heavy isotopes into the dADP pool over time, researchers can elucidate the metabolic pathways contributing to its synthesis.

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the labeled metabolites. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for separating and identifying the various nucleotides and their isotopologues (molecules that differ only in their isotopic composition). nih.govnih.gov By analyzing the mass distribution of the dADP pool, scientists can determine the relative contributions of different metabolic pathways to its production. For instance, by using specifically labeled glucose molecules, it is possible to trace the carbon backbone through glycolysis and the pentose (B10789219) phosphate pathway to the ribose moiety of the nucleotides.

Metabolic flux analysis (MFA) then uses this isotopic labeling data, in conjunction with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of the enzymatic reactions involved in dADP metabolism. nih.govyoutube.com This provides a quantitative understanding of how cellular metabolism is regulated to maintain the appropriate balance of deoxyribonucleotides, which is crucial for DNA replication and repair. For example, MFA can reveal how the flux through the ribonucleotide reductase (RNR) pathway, which converts ADP to dADP, is altered in response to cellular stress or in disease states like cancer. nih.gov

The use of radiotracers, such as tritium (B154650) (³H) or phosphorus-32 (B80044) (³²P) labeled precursors, offers another highly sensitive method for tracking dADP metabolism. youtube.com While less common for comprehensive flux analysis due to safety considerations, radiolabeling is valuable for specific applications, such as in vitro enzyme assays and for tracking the fate of dADP in particular cellular compartments.

Table 1: Common Isotopes and Their Applications in dADP Metabolic Flux Analysis

IsotopeLabeled Precursor ExampleAnalytical TechniqueInformation Gained
¹³C¹³C-GlucoseMS, NMRTracing of carbon atoms from glucose into the ribose and base of dADP.
¹⁵N¹⁵N-Aspartate, ¹⁵N-GlutamineMS, NMRTracing of nitrogen atoms into the purine (B94841) ring of dADP.
²H (Deuterium)²H₂OMS, NMRMeasuring de novo synthesis pathways of the ribose moiety.
³²P[γ-³²P]ATPScintillation CountingKinase activity and phosphate transfer in nucleotide metabolism. youtube.com

In Vitro Enzymatic Assays for dADP-Converting Enzymes

The study of enzymes that synthesize or convert this compound (dADP) is fundamental to understanding its metabolic role. In vitro enzymatic assays provide a controlled environment to characterize the kinetic properties, regulation, and substrate specificity of these enzymes, with a primary focus on ribonucleotide reductase (RNR).

RNR is the key enzyme responsible for the conversion of adenosine diphosphate (ADP) to dADP. wikipedia.org Assays for RNR activity are crucial for understanding how the production of dADP is controlled. A common and highly effective method for assaying RNR activity involves the use of liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This technique allows for the simultaneous measurement of all four ribonucleotide reduction reactions (ADP to dADP, GDP to dGDP, CDP to dCDP, and UDP to dUDP).

In a typical in vitro RNR assay, the reaction mixture contains the purified RNR enzyme, its substrates (ADP, GDP, CDP, UDP), and essential cofactors. plos.org For class Ia RNRs, which are found in humans, the reaction mixture includes the two subunits of the enzyme (RRM1 and RRM2), a reducing system such as thioredoxin and thioredoxin reductase with NADPH, and allosteric effectors that regulate the enzyme's activity and substrate specificity. nih.govacs.org

The reaction is typically initiated by the addition of the enzyme and is allowed to proceed for a set period, with samples being taken at different time points. The reaction is then quenched, and the products are analyzed by LC-MS/MS. This allows for the quantification of the dADP produced, and from this data, the kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat), can be calculated.

Table 2: Components of a Typical In Vitro Assay for Ribonucleotide Reductase (Class Ia)

ComponentFunction
RRM1 (α subunit)Catalytic subunit, contains the active site and allosteric sites. acs.org
RRM2 (β subunit)Radical-generating subunit. acs.org
ADP, GDP, CDP, UDPRibonucleotide substrates. wikipedia.org
ATP, dATP, dGTP, dTTPAllosteric effectors regulating activity and specificity. nih.gov
Thioredoxin, Thioredoxin Reductase, NADPHReducing system to regenerate the active site of RNR. youtube.com
Buffer (e.g., HEPES)Maintains a stable pH.
Mg²⁺Essential cofactor for nucleotide binding.

Genetic and Molecular Biology Tools for Studying dADP Metabolism

Genetic and molecular biology techniques are indispensable for investigating the regulation and function of this compound (dADP) metabolism at the cellular and organismal level. These tools allow for the manipulation of the genes encoding the enzymes involved in dADP synthesis, providing insights into their roles in various biological processes.

One of the primary targets for genetic manipulation is the gene encoding ribonucleotide reductase (RNR), the rate-limiting enzyme for dNTP synthesis. In humans, the RNR complex consists of the RRM1 and RRM2 subunits. The expression of the RRM2 gene is tightly regulated throughout the cell cycle, and its dysregulation is often associated with cancer. nih.gov

Gene expression analysis techniques, such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq), are used to measure the mRNA levels of RRM1 and RRM2 under different conditions. This can reveal how the expression of these genes is controlled by various signaling pathways and cellular states. nih.gov

Overexpression studies , where a gene of interest is introduced into cells to be expressed at high levels, are also informative. By overexpressing RRM2, for example, scientists can study the effects of elevated dADP pools on cellular processes. This is often achieved by cloning the gene into an expression vector, which is then transfected into cultured cells.

Site-directed mutagenesis allows for the creation of specific mutations in the RNR genes. This can be used to study the function of individual amino acids in the enzyme's active site or allosteric regulatory sites. For instance, mutating the residues involved in dATP binding can help to elucidate the mechanism of allosteric inhibition of RNR.

These genetic and molecular biology approaches, when combined with the metabolic and enzymatic assays described previously, provide a comprehensive understanding of the intricate network that governs dADP metabolism and its crucial role in cellular function.

Table 3: Genetic and Molecular Biology Tools in dADP Research

TechniqueApplication in dADP Research
qPCR / RNA-seqQuantifying the expression levels of RNR subunit genes (RRM1, RRM2). nih.gov
RNAi (siRNA/shRNA)Knocking down the expression of RNR genes to study the effects of reduced dADP synthesis. nih.gov
CRISPR-Cas9Creating knockout cell lines for RNR genes to investigate the complete loss of function. youtube.com
Gene OverexpressionStudying the impact of elevated RNR levels and increased dADP pools.
Site-Directed MutagenesisInvestigating the function of specific amino acid residues in RNR's catalytic and regulatory domains.

Computational and Theoretical Investigations of 2 Deoxyadenosine 5 Diphosphate

Molecular Dynamics Simulations of dADP-Protein Interactions

Molecular dynamics (MD) simulations have become an indispensable tool for exploring the dynamic nature of dADP's interactions with various proteins. nih.govnih.gov These simulations model the movement of every atom in a system over time, providing a detailed view of conformational changes, binding events, and the influence of the molecular environment. nih.govfrontiersin.org By applying the principles of statistical mechanics and Newtonian laws of motion, researchers can investigate protein-ligand complexes with high temporal and spatial resolution. nih.gov

MD simulations are particularly effective in elucidating the mechanisms of protein activation and function upon dADP binding. For instance, studies have investigated the molecular mechanisms underlying the activation of pre-powerstroke myosin by deoxy-ADP.Pi, a close analog of dADP, revealing the subtle conformational shifts that drive muscle contraction. washington.edu Similarly, simulations have been used to visualize the binding pathway of dADP analogs, such as 2-amino-5-chloro-6-(2',3'-dideoxy-D-ribofuranosyl)-4(5H)-oxo-7H-pyrrolo[2,3-d]pyrimidine (DADMe), to enzymes like purine (B94841) nucleoside phosphorylase (PNP), offering a step-by-step view of the drug entering its target protein. youtube.com

The general protocol for such simulations involves preparing the protein-dADP complex structure, often from experimental data or docking studies, and embedding it in a simulated physiological environment of water and ions. youtube.comnih.gov Sophisticated force fields, such as GROMACS and AMBER, are used to define the potential energy of the system, allowing for the calculation of atomic forces and subsequent motion. nih.gov Analysis of the resulting trajectory can reveal key information, including stable and transient interactions, the role of water molecules at the binding interface, and the energetic contributions of specific amino acid residues to the binding affinity. nih.govfrontiersin.org

Application of MD SimulationResearch FocusExample System
Binding Mechanism Elucidating the precise pathway and conformational changes as dADP binds to a protein's active site.dADP analog (DADMe) binding to Purine Nucleoside Phosphorylase (PNP). youtube.com
Protein Activation Understanding how the binding of dADP or its analogs induces functional changes in a protein.Deoxy-ADP.Pi activation of pre-powerstroke myosin. washington.edu
Interaction Stability Identifying key hydrogen bonds, salt bridges, and hydrophobic interactions that stabilize the dADP-protein complex.General protein-ligand interaction analysis. frontiersin.orgnih.gov
Conformational Dynamics Characterizing the flexibility of the protein and ligand upon binding and how these motions relate to function.Assessment of native protein flexibility across various folds. washington.edu

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on dADP Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a framework for investigating the electronic structure of dADP, which governs its intrinsic geometry, stability, and chemical reactivity. jh.eduresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron density of a molecule, from which various properties can be derived.

DFT studies have been employed to understand the electrophilic properties of deoxyadenosine-containing complexes. For example, in a study of a 2'-deoxyadenosine (B1664071)···thymine dimer, DFT calculations at the M06-2X/6-31++G(d,p) level were used to determine the adiabatic electron affinity (AEA) and vertical detachment energy, providing insight into the molecule's ability to accept an electron—a key aspect of its reactivity and potential for damage under certain conditions. jh.edu Such methods can precisely map the distribution of electron charge across the dADP molecule, identifying sites susceptible to nucleophilic or electrophilic attack.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful approach for studying enzymatic reactions involving dADP precursors like ATP. acs.orgnih.gov In this technique, the reactive center (e.g., the phosphate (B84403) chain of the nucleotide and key active site residues) is treated with a high-level QM method, while the surrounding protein and solvent are modeled using classical MM force fields. acs.org This allows for the simulation of bond-breaking and bond-forming events with quantum accuracy within the context of the full protein environment. acs.org Studies using QM/MM have successfully predicted spectroscopic properties like the ³¹P NMR chemical shifts of adenosine (B11128) nucleotides at different stages of hydrolysis, which are highly sensitive to the local electronic and structural environment. nih.gov These same techniques are directly applicable to investigating the phosphorylation or dephosphorylation of dADP in an enzyme active site.

Computational MethodApplication to dADP and Related CompoundsKey Findings
Density Functional Theory (DFT) Calculation of electronic structure, electron affinity, and reactivity descriptors.Determines electrophilic properties and sites of potential chemical reaction. jh.edu
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of intramolecular hydrogen bonds and non-covalent interactions.Reveals internal stabilizing interactions within the nucleotide structure. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulation of enzymatic reactions (e.g., phosphorylation) and prediction of spectroscopic properties in a protein environment.Elucidates reaction mechanisms and helps interpret experimental data like NMR spectra. nih.gov
Ab initio methods High-accuracy calculation of thermochemical properties like enthalpies and free energies.Provides fundamental data for understanding the thermodynamics of dADP-related reactions. arxiv.org

Bioinformatic and Systems Biology Approaches to dADP Metabolism Networks

Bioinformatics and systems biology offer a macroscopic view of dADP's role by integrating it into the vast network of cellular metabolism. mdpi.com These approaches utilize large databases and computational tools to reconstruct, analyze, and model the complex web of biochemical reactions that produce and consume dADP. oup.com

Metabolic pathway databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), MetaCyc, and HumanCyc serve as foundational resources. pathbank.org They contain curated information on pathways, enzymes, and metabolites, allowing researchers to place dADP within the broader context of nucleotide metabolism. pathbank.orgoup.com For example, dADP is a key node in both the de novo and salvage pathways of purine nucleotide biosynthesis. frontiersin.org Bioinformatic analysis can map the enzymes that act upon dADP, the reactions it participates in, and its connections to other metabolic pathways, such as DNA replication and repair.

Systems biology approaches often involve the construction of network models from genomic and metabolomic data. mdpi.com Analysis of these networks can identify crucial control points and regulatory mechanisms. For instance, algorithms can decompose large, complex metabolic maps into smaller, functionally related subnetworks, with nucleotide metabolism being a frequently analyzed module. oup.com Metabolomic studies, which profile the levels of many small molecules simultaneously, can experimentally quantify dADP levels under different conditions, such as after treatment with a drug like Remdesivir, providing data that can be integrated into these network models to understand systemic effects. frontiersin.org

Bioinformatic Resource/ApproachDescriptionRelevance to dADP Metabolism
KEGG (Kyoto Encyclopedia of Genes and Genomes) A database of metabolic pathways, genes, and chemicals. pathbank.orgMaps the reactions and enzymes involved in dADP synthesis and consumption.
MetaCyc / BioCyc A database of experimentally elucidated metabolic pathways from a wide range of organisms. pathbank.orgProvides detailed, curated information on purine metabolism pathways involving dADP.
Metabolite-Metabolite Correlation Networks Statistical analysis to identify metabolites whose concentrations are correlated, suggesting functional relationships. nih.govCan reveal regulatory links and dependencies between dADP and other metabolites.
Pathway Decomposition Algorithms Computational methods to break down large metabolic networks into smaller, analyzable modules. oup.comHelps to isolate and study the subnetwork of nucleotide metabolism in which dADP is a key intermediate.

Modeling of Deoxynucleotide Pool Dynamics and Regulation

Mathematical modeling of deoxynucleotide (dNTP) pools is critical for understanding how cells maintain the proper balance of DNA precursors required for genome stability. nih.govnih.gov As the direct precursor to dATP, dADP is at the heart of these models. The central enzyme in this process is ribonucleotide reductase (RNR), which catalyzes the conversion of all four ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs), including the conversion of ADP to dADP. biologists.compnas.org

Computational models of dNTP metabolism focus heavily on the complex allosteric regulation of RNR. The enzyme's activity and substrate specificity are controlled by the binding of nucleotide effectors. For example, the binding of dGTP to an allosteric "specificity site" on RNR stimulates the reduction of ADP to dADP. oup.com Conversely, the accumulation of dATP provides feedback inhibition, shutting down the enzyme. pnas.org These regulatory interactions create a tightly controlled system that models can simulate to predict dNTP levels under various conditions.

ParameterWild-Type (WT) Mice EmbryosRrm1+/Y285A Mice EmbryosEffect of Mutation
dATP Pool No significant changeNo significant changeImpaired dADP synthesis is compensated for, but creates imbalance. oup.com
dGTP Pool No significant changeNo significant changeImpaired dGDP synthesis is compensated for. oup.com
dCTP Pool Baseline~2-fold increaseAllosteric dysregulation leads to overproduction of pyrimidines. oup.com
dTTP Pool Baseline~2-fold increaseAllosteric dysregulation leads to overproduction of pyrimidines. oup.com

Future Directions and Emerging Research Themes in 2 Deoxyadenosine 5 Diphosphate Studies

Elucidation of Novel Metabolic Pathways and Enzymatic Activities Involving dADP

While the primary role of 2'-deoxyadenosine-5'-diphosphate (dADP) is recognized as a precursor for DNA synthesis, emerging research is beginning to uncover its involvement in other metabolic pathways. hmdb.canih.gov In humans, dADP is known to be involved in the purine (B94841) nucleoside phosphorylase deficiency pathway. hmdb.ca It is synthesized from deoxyadenosine (B7792050) monophosphate (dAMP) by adenylate kinase isoenzyme 1 and converted to deoxyadenosine triphosphate (dATP) by nucleoside diphosphate (B83284) kinase 6. hmdb.ca

Recent studies are exploring metabolic routes beyond this canonical pathway. For instance, research into the metabolism of 2',3'-dideoxyadenosine (B1670502) (ddAdo), an antiretroviral agent, has revealed indirect pathways for the formation of related deoxyadenosine nucleotides. nih.gov These studies suggest that dADP or its analogs could be generated through alternative enzymatic activities, potentially involving deamination and subsequent reamination reactions. nih.gov

Furthermore, the study of radical S-adenosyl-L-methionine (SAM) enzymes, which are involved in a vast array of metabolic transformations, presents another avenue for discovering novel dADP-related pathways. wikipedia.orgnih.gov These enzymes often produce 5'-deoxyadenosine (B1664650) as a byproduct, which is then metabolized. nih.govresearchgate.netkarger.com Investigating the downstream processing of these byproducts could reveal previously uncharacterized enzymatic activities that intersect with dADP metabolism. The exploration of these non-canonical pathways is crucial for a complete understanding of dADP's metabolic significance.

Deeper Understanding of Allosteric Regulation Mechanisms and Protein Dynamics

The allosteric regulation of protein function by nucleotides is a fundamental cellular control mechanism, and dADP is increasingly being recognized as a potential allosteric effector. While much of the research has focused on its phosphorylated counterpart, ATP, and the related molecule ADP, the specific roles of dADP in modulating protein activity and dynamics are an emerging area of interest.

Studies on protein kinases, for example, have detailed the intricate conformational changes associated with ADP release, which is often the rate-limiting step in catalysis. nih.gov Molecular dynamics simulations have provided insights into the release pathway, highlighting the flexibility of protein domains and the crucial interactions between the nucleotide and the enzyme. nih.gov These methodologies can be applied to investigate how dADP, with its distinct deoxyribose sugar, might differentially influence the conformational landscape and dynamics of target proteins.

Furthermore, the broader family of poly(ADP-ribose) polymerases (PARPs) represents a key area for investigating dADP's regulatory potential. nih.govnih.gov PARP enzymes are involved in a multitude of cellular processes, including DNA repair and chromatin remodeling, and their activity is tightly regulated. nih.govnih.gov Given the structural similarity of dADP to the ADP moieties that form poly(ADP-ribose) chains, it is plausible that dADP could act as a competitive inhibitor or an allosteric modulator of PARP activity or the binding of PAR-reader proteins. youtube.com Advanced techniques, such as single-molecule approaches, are now being used to study the real-time dynamics of DNA repair proteins like PARP1, offering a powerful tool to dissect the specific effects of dADP on these processes. youtube.com

Development of Advanced Probes and Tools for Live-Cell dADP Monitoring

Visualizing the spatio-temporal dynamics of dADP in living cells is a significant challenge that, if overcome, could provide profound insights into its cellular functions. Currently, direct real-time monitoring of dADP is limited by the lack of specific probes. However, the development of advanced biosensors for other nucleotides and small molecules offers a promising blueprint for the creation of dADP-specific tools. frontiersin.orgnih.govmit.edu

Recent innovations in biosensor design include the use of fluorescent proteins, DNA aptamers, and dual-nanopore technologies. nih.govfluorofinder.com For instance, dual-channel fluorescent probes have been successfully developed for the simultaneous monitoring of other molecules like peroxynitrite and ATP, demonstrating the feasibility of creating sophisticated sensors for specific analytes within complex cellular environments. acs.orgnih.gov These probes often utilize clever chemical designs, such as spirolactam ring-opening mechanisms, to produce a fluorescent signal upon binding to their target. acs.orgnih.gov

Furthermore, split-protein reassembly approaches, which have been used to create sensors for poly(ADP-ribose), could be adapted for dADP. nih.gov This strategy involves fusing a dADP-binding domain to two halves of a reporter protein, such as a luciferase or a fluorescent protein. Binding of dADP would then induce the reassembly and activation of the reporter, providing a measurable signal. The key to this approach lies in the identification or engineering of a protein domain that binds dADP with high specificity and affinity. The development of such probes would be a significant leap forward, enabling researchers to track dADP fluctuations during various cellular processes in real time. tecan.com

Integration of Multi-Omics Data for Comprehensive dADP Metabolome Analysis

To fully comprehend the role of dADP in cellular metabolism, it is essential to move beyond the study of individual molecules and pathways and embrace a systems-level approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for building a comprehensive picture of the dADP metabolome and its regulatory networks. nih.govnih.govyoutube.com

Multi-omics approaches can reveal complex relationships between different molecular layers. plos.org For example, by correlating metabolomics data (which would include dADP levels) with transcriptomic and proteomic data, researchers can identify genes and proteins whose expression levels are associated with changes in dADP concentration. nih.gov This can help to uncover novel enzymes involved in dADP metabolism and regulatory factors that control their activity.

Computational methods and statistical tools are central to integrating these large and complex datasets. nih.govmdpi.com Techniques such as correlation network analysis and machine learning algorithms can be used to identify patterns and build predictive models of cellular responses to various stimuli. plos.org For instance, a multi-omics analysis could be used to determine how the dADP metabolome is altered in disease states or in response to drug treatments, potentially identifying dADP as a biomarker or a therapeutic target. The application of these integrative approaches will be crucial for contextualizing the function of dADP within the broader landscape of cellular biochemistry.

Exploration of dADP's Role in Specific Physiological and Pathophysiological Cellular Responses at the Molecular Level

Emerging evidence suggests that dADP and its related metabolites may play significant roles in a variety of specific cellular responses, both in normal physiology and in disease. A key area of investigation is the involvement of adenine (B156593) nucleotides in calcium signaling. Molecules such as cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP) are known to mobilize intracellular calcium stores, a fundamental process in cellular signaling. physiology.orgphysiology.orgresearchgate.netunits.itnih.gov Given the structural similarities, it is conceivable that dADP or its derivatives could modulate these or similar calcium signaling pathways.

In the context of pathophysiology, the accumulation of deoxyadenosine nucleotides, including dADP, is a hallmark of adenosine (B11128) deaminase (ADA) deficiency, a severe combined immunodeficiency syndrome. caymanchem.com Understanding how elevated dADP levels contribute to the cellular dysfunction observed in this disease is a critical area of research.

Furthermore, the DNA damage response (DDR) is another pathway where dADP may have a significant impact. nih.gov PARP enzymes, which are central to the DDR, utilize NAD+ to synthesize poly(ADP-ribose) chains. nih.govnih.govsigmaaldrich.com Fluctuations in the cellular pools of related nucleotides, such as dADP, could influence the efficiency and fidelity of DNA repair processes. Investigating the precise molecular mechanisms by which dADP affects these specific cellular responses will provide a more complete understanding of its physiological and pathophysiological significance.

Q & A

Q. What enzymatic methods are used to synthesize dADP for oligonucleotide synthesis, and how do reaction conditions affect yield?

dADP is synthesized via enzymatic phosphorylation of 2'-deoxyadenosine-5'-monophosphate (dAMP) using kinases like adenylate kinase or polyphosphate kinases. Reaction optimization requires precise control of pH (8.5 ±0.2), temperature (20–25°C), and cofactor availability (e.g., ATP or inorganic polyphosphate) to maximize yield . For example, E. coli polynucleotide phosphorylase catalyzes the reversible addition of dADP to oligonucleotide chains, requiring Mg²⁺ as a cofactor .

Q. How does dADP serve as a substrate or inhibitor in ATPase and polymerase studies?

dADP competes with ATP in ATPase assays to study nucleotide-binding specificity. Its diphosphate group mimics ATP’s structure but lacks the γ-phosphate, enabling competitive inhibition (Ki values range from 0.1–10 µM depending on the enzyme). For bacterial poly(A) polymerase, dADP acts as a non-competitive inhibitor by binding to allosteric sites, disrupting RNA primer elongation .

Advanced Research Questions

Q. What structural insights explain dADP’s role in cisplatin-DNA adduct formation, and how can this inform anticancer drug design?

dADP (via its monophosphate form, dAMP) coordinates with cisplatin at the N3 position of the adenine base, forming a stable [Pt(NH₃)₂(dAMP-N3)]⁺ complex. This interaction was confirmed using infrared multiple photon dissociation (IRMPD) spectroscopy and density functional theory (DFT) calculations, revealing unexpected N3 binding over the traditionally studied N7 site. Such findings highlight dADP’s potential in modeling cisplatin resistance mechanisms .

Q. How can LC-ESI-MS/MS resolve contradictions in dADP’s metabolic roles under osmotic stress?

In barley, dADP’s monophosphate derivative (dAMP) accumulates under osmotic stress, suggesting a role in nucleotide salvage pathways. LC-ESI-MS/MS with selected-ion monitoring (m/z 583.5 → 837 transition) quantifies dADP and its metabolites in plant tissues, distinguishing stress-induced upregulation from baseline levels. Discrepancies in prior studies arise from variations in extraction protocols (e.g., solvent polarity and pH adjustments) .

Q. What experimental strategies address dADP’s instability in long-term enzymatic assays?

dADP degrades via hydrolysis at elevated temperatures (>4°C) or in low-pH conditions. Stabilization methods include:

  • Storing dADP in aqueous buffers at -80°C with 10% glycerol.
  • Using phosphatase inhibitors (e.g., sodium orthovanadate) in kinetic assays.
  • Employing real-time monitoring via ³¹P-NMR to track phosphate group integrity .

Q. How does dADP regulate G-quadruplex formation compared to other nucleoside diphosphates?

Unlike 2'-deoxyguanosine-5'-diphosphate (dGDP), which stabilizes G-quadruplexes through Hoogsteen hydrogen bonding, dADP disrupts these structures by competing for potassium ion coordination sites. Circular dichroism (CD) spectroscopy and thermal melting assays (ΔTm = -5°C at 100 µM dADP) demonstrate its destabilizing effect, relevant to telomere maintenance studies .

Methodological Considerations

Q. What are the limitations of using dADP in isotope-labeling studies for DNA repair mechanisms?

Radiolabeled dADP (e.g., ³²P or ¹⁴C) faces challenges due to:

  • Phosphate group exchange with ambient ATP pools.
  • Quenching effects in scintillation counting from residual salts. Mitigation involves using purified, carrier-free isotopes and anion-exchange chromatography to isolate labeled species .

Q. How do conflicting reports on dADP’s inhibition efficiency in poly(A) polymerase assays arise?

Discrepancies stem from:

  • Enzyme source variability (e.g., E. coli vs. eukaryotic isoforms).
  • Assay buffer composition (e.g., Mn²⁺ enhances inhibition 10-fold compared to Mg²⁺). Standardizing reaction conditions (pH 7.5, 1 mM MnCl₂) reduces variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.